Product packaging for Delprostenate(Cat. No.:CAS No. 62524-99-6)

Delprostenate

Cat. No.: B1670222
CAS No.: 62524-99-6
M. Wt: 436.9 g/mol
InChI Key: FNAMRDZHKYQEBA-YDQNNXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delprostenate (CAS 62524-99-6) is a synthetic analog of Prostaglandin F2α (PGF2α) supplied as a solid powder with a purity of >98% . This compound is designed for foundational research in biomedical science, particularly in the field of reproductive physiology. Studies have investigated its application in estrus synchronization protocols in animal models, such as sheep, where it has been used to study estrus response rates and pregnancy outcomes . As a prostaglandin analog, this compound is investigated for its ability to induce luteolysis, the regression of the corpus luteum, which is a key process in controlling reproductive cycles . The product is soluble in DMSO and should be stored dry and dark at -20°C for long-term stability . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29ClO6 B1670222 Delprostenate CAS No. 62524-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62524-99-6

Molecular Formula

C23H29ClO6

Molecular Weight

436.9 g/mol

IUPAC Name

methyl (2E,5Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate

InChI

InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4-8,10-13,17,19-22,25-27H,3,9,14-15H2,1H3/b4-2-,10-5+,12-11+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

FNAMRDZHKYQEBA-YDQNNXAVSA-N

SMILES

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Isomeric SMILES

COC(=O)/C=C/C/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O

Canonical SMILES

COC(=O)C=CCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

delprostenate
ONO 1052
ONO-1052
PGF2alpha-1052

Origin of Product

United States

Synthetic Pathways and Chemical Modification Research of Delprostenate

Elucidation of Delprostenate Synthetic Routes

This compound is recognized as a synthetic analog of prostaglandin (B15479496) F2α. cenmed.comnih.govncats.io The synthesis of prostaglandin analogs typically involves constructing the cyclopentane (B165970) ring system and attaching the alpha and omega side chains with the correct stereochemistry. While specific detailed synthetic routes solely focused on this compound were not extensively detailed in the search results, the synthesis of prostaglandin analogs in general often utilizes key intermediates such as cyclopentane derivatives. dtic.milresearchgate.net Methodologies can involve O-alkylation, oxidation reactions, and Wittig reactions. dtic.milresearchgate.net

Methodological Approaches in this compound Chemical Synthesis

Chemical synthesis of prostaglandin analogs employs various methodologies. These can include wet chemical procedures. nih.govmdpi.com Techniques such as chemical reduction, the polyol method, and radiolytic processes have been used in the chemical synthesis of nanoparticles, illustrating the diverse approaches available in chemical synthesis. mdpi.com While these examples are for nanoparticles, they highlight the range of methods that can be adapted or find parallels in the synthesis of complex organic molecules like this compound. Solid-phase synthesis is another chemical synthesis method, particularly utilized for peptides and oligonucleotides, demonstrating the application of support-bound techniques in organic synthesis. nih.govglenresearch.comvanderbilt.edu

Exploration of Derivatization Strategies for this compound Analogs

Derivatization strategies for drug molecules, including potential prostaglandin analogs like this compound, can involve modifying functional groups such as amino, hydroxyl, and sulfhydryl groups. google.com Carboxylic acid functions can be derivatized through amide and ester formation by coupling with amines and alcohols. google.comgoogleapis.comgoogleapis.com Lipophilic derivatization can involve attachment of lipophilic moieties like alkyl chains, cyclic compounds, or aromatic residues. google.com The formation of degradable ester bonds is a preferred embodiment for attaching groups like cholesterol to therapeutic compounds. google.comgoogleapis.comgoogleapis.com The exploration of prostaglandin analogs aims to develop compounds with modified properties. dtic.mil

Mechanistic Investigations of Delprostenate

Prostaglandin (B15479496) Receptor Binding Affinity Studies of Delprostenate

Understanding the binding affinity of this compound to different prostaglandin receptors is crucial for characterizing its pharmacological profile. These studies typically involve in vitro assays to quantify the interaction between this compound and its target receptors.

In Vitro Receptor-Binding Assays and Methodological Validation

In vitro receptor binding assays are fundamental techniques used to study the interaction between a ligand, such as this compound, and its specific receptor. These assays measure the binding affinity and can help determine the dissociation constant (Kd) and receptor density (Bmax) in direct binding assays. chelatec.comnih.gov Competitive binding assays are employed to determine the IC50 and inhibition constant (Ki) of competing molecules. chelatec.com Validation of these assays is critical to ensure reliable data. This involves control experiments using cell lines or tissues lacking the receptor of interest, comparing IC50/Ki values with known drugs, and assessing assay variability. revvity.com Saturation binding experiments are performed to determine Kd values by measuring the amount of radioligand required to saturate the receptors. nih.gov Non-specific binding, which arises from radioligand entrapment or low-affinity binding to assay components, must be measured and accounted for. nih.gov

Several methodologies are utilized for in vitro binding assays, including radioactive binding assays and scintillation proximity assays (SPA). chelatec.comrevvity.com SPA assays can be configured to determine receptor kinetics, saturation binding, or detect inhibitors of radioligand binding by immobilizing receptors onto SPA beads. revvity.com

Specificity and Selectivity Profiling of this compound at Prostaglandin Receptors

Specificity and selectivity are key aspects of a drug's interaction with its targets. Selectivity refers to a drug's ability to preferentially bind to a specific receptor subtype or isoform over others. sigmaaldrich.comfrontiersin.org Specificity relates to the number of different targets a drug interacts with or the number of cell populations it affects. sigmaaldrich.com

Profiling the specificity and selectivity of this compound at prostaglandin receptors involves assessing its binding affinity across the different prostaglandin receptor subtypes (e.g., DP, EP, FP, IP, TP). Studies using chimeric receptors and mutants have helped identify regions within prostaglandin receptors crucial for ligand-binding specificity and affinity, such as transmembrane domains. researchgate.net For instance, residues in transmembrane domains I and II have been implicated in conferring high affinity and selectivity for certain prostaglandins (B1171923). researchgate.net

While specific data on this compound's selectivity profile across all prostaglandin receptors were not extensively detailed in the provided context, the general principles of assessing selectivity involve comparing binding affinities (e.g., Ki or IC50 values) across a panel of receptors. A higher fold difference in affinity for one receptor compared to others indicates selectivity. nih.gov

Quantitative Analysis of Ligand-Receptor Kinetics for this compound

Quantitative analysis of ligand-receptor kinetics provides insights into the dynamic interaction between this compound and its target receptors, including the rates of association and dissociation. wikipedia.orgnih.gov Key kinetic parameters include the association rate constant (k_on) and the dissociation rate constant (k_off). wikipedia.orgfrontiersin.org The ligand residence time (RT), defined as the reciprocal of the dissociation rate constant (1/k_off), is an important parameter that can correlate with in vivo efficacy. nih.govnih.govuniversiteitleiden.nl

Kinetic binding experiments measure dissociation over time to determine the k_off. nih.gov The Motulsky-Mahan model can be used to determine the binding kinetics of an unlabeled ligand, like this compound, in competition with a high-affinity labeled probe. nih.gov This allows for the assessment of kinetic parameters even when a labeled version of the ligand of interest is not available. Understanding these kinetic parameters is important as they can be influenced by subtle molecular changes in the ligand or receptor and can affect treatment outcomes and functional selectivity. nih.govnih.gov

Cellular and Subcellular Mechanisms of Action of this compound

Beyond receptor binding, mechanistic investigations delve into how this compound influences cellular and subcellular processes to exert its biological effects.

Modulation of Myometrial Activity by this compound

The myometrium, the muscular layer of the uterus, undergoes significant changes in contractility throughout pregnancy and labor. nih.govfrontiersin.org Myometrial activity is tightly regulated by various factors, including hormones like progesterone (B1679170) and prostaglandins. nih.govfrontiersin.orgnih.gov Progesterone, acting through its receptors (PR-A and PR-B), is crucial for maintaining uterine quiescence during most of pregnancy. nih.govnih.gov

While the provided search results discuss the modulation of myometrial activity by progesterone and other factors like oxytocin (B344502) and inflammatory stimuli nih.govnih.govplos.orgresearchgate.net, specific details on how this compound directly modulates myometrial activity were not explicitly found. However, as a prostaglandin analog, this compound would likely exert its effects on myometrial contractility by interacting with specific prostaglandin receptors present in myometrial cells. The balance and activity of different prostaglandin receptor subtypes can influence whether the myometrium is quiescent or contractile. nih.govfrontiersin.org

Studies on myometrial cells have shown that the transition to a contractile state involves changes in the expression and activity of various proteins, including ion channels like the large-conductance voltage- and Ca2+-activated K+ channel (BKCa), which plays a role in buffering contractility. frontiersin.org Prostaglandins and other vasoactive molecules can modulate BKCa channel activity, influencing myometrial relaxation or contraction. frontiersin.org

Influence of this compound on Cellular Membrane Calcium Transport

Calcium ions play a critical role in regulating myometrial contractility. The influx and release of intracellular calcium are key events in smooth muscle contraction. Cellular membrane calcium transport is mediated by various channels and pumps, including calcium channels and plasma membrane Ca2+-ATPases (PMCAs). wikipedia.orguniprot.org These transporters are responsible for maintaining the steep electrochemical gradient of calcium across the cell membrane and regulating intracellular calcium concentrations. wikipedia.org

The provided search results indicate that calcium transport is essential for cellular signaling and processes like muscle contraction. wikipedia.orgmdpi.com Calcium enters cells through channels and is actively pumped out by transporters like PMCAs to restore baseline intracellular calcium levels. wikipedia.orguniprot.org Mitochondria also play a role in regulating intracellular calcium homeostasis through their own transport systems. mdpi.com

While the search results highlight the importance of cellular calcium transport in myometrial function and general cellular processes wikipedia.orgmdpi.comvrachi.namenih.gov, specific information detailing this compound's direct influence on cellular membrane calcium transport was not found. However, given that prostaglandin signaling can involve modulation of ion channels and downstream signaling pathways that affect intracellular calcium levels, it is plausible that this compound could indirectly influence calcium transport in myometrial cells through its receptor interactions. For example, activation of certain prostaglandin receptors can lead to changes in intracellular signaling cascades that impact calcium influx or release from intracellular stores.

Impact of this compound on Intracellular Cyclic Adenosine (B11128) Monophosphate Concentrations

Intracellular cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in various cellular processes, including those regulated by prostaglandins nih.gov. While the direct impact of this compound specifically on intracellular cAMP concentrations is not extensively detailed in the provided search results, studies on related prostaglandins and their analogs offer insights into potential mechanisms. Prostaglandin receptors, such as the prostacyclin receptor (IP), are G protein-coupled receptors that, upon activation, can stimulate adenylyl cyclase, leading to increased intracellular cAMP levels nih.govwikidoc.org. Conversely, other prostaglandin receptors, like the EP3 receptor, can inhibit adenylyl cyclase, resulting in decreased cAMP concentrations iiab.me. The specific effect of this compound on cAMP levels would depend on the types of prostaglandin receptors it interacts with and the downstream signaling pathways activated in target cells. Some research mentions that intracellular cAMP can be measured by assay google.com.

Investigation of this compound's Predicted Molecular Interactions with Enzymes (e.g., NSP4)

Virtual drug repurposing studies have predicted that this compound may interact with and potentially block the activity of human neutrophil serine protease 4 (NSP4) researchgate.netresearchgate.net. NSP4 is a member of the neutrophil serine protease family involved in immune-related processes researchgate.netresearchgate.net. These studies suggest that this compound interacts with the core catalytic residues of NSP4, and the predicted binding was energetically more favorable compared to a reference molecule researchgate.netresearchgate.net. This indicates a potential inhibitory effect of this compound on NSP4 activity, although this is based on computational modeling and requires further experimental validation.

Relevant data from virtual screening studies predicting this compound's interaction with NSP4:

MoleculePredicted Interaction with NSP4 Catalytic ResiduesEnergetic Favorability (Relative to Reference)
BecatecarinPredicted to block activityMore favorable
IogulamidePredicted to block activityMore favorable
This compoundPredicted to block activityMore favorable researchgate.netresearchgate.net
IralukastPredicted to block activityMore favorable
Reference Molecule--

Comparative Mechanistic Analyses of this compound with Related Compounds (e.g., Prostaglandin F2α)

This compound is an analog of prostaglandin F2α (PGF2α) animal-reproduction.orgredalyc.orgresearchgate.net. PGF2α is a naturally occurring prostaglandin known for its oxytocic, luteolytic, and abortifacient activities nih.govctdbase.orgwikipedia.org. Its primary mechanism of action involves binding to the prostaglandin F2α receptor, which leads to the regression of the corpus luteum and stimulation of uterine contractions wikipedia.orgdrugbank.com. This luteolytic effect is mediated, in part, by inhibiting progesterone secretion wikipedia.org. PGF2α and oxytocin may also form a positive feedback loop to facilitate corpus luteal degradation wikipedia.org.

Comparative studies involving this compound and PGF2α analogues have been conducted, particularly in the context of estrus synchronization in animals redalyc.orgresearchgate.netresearchgate.net. These studies often compare the efficacy of different analogues in inducing luteolysis and synchronizing estrus, which are direct manifestations of their mechanistic actions on the reproductive system. For instance, a study in sheep compared the effects of different PGF2α analogues, including this compound, on hormonal profiles and pregnancy rates redalyc.orgresearchgate.net. While the study found significant decreases in progesterone levels with certain analogues, the effects of the tested PGF2α analogues, including this compound, were not significantly different in terms of pregnancy rates redalyc.orgresearchgate.net. This suggests that while this compound shares the core luteolytic mechanism of PGF2α, there might be variations in potency or other subtle mechanistic differences compared to other analogues, although further detailed comparative mechanistic studies at the molecular level are limited in the provided results.

Another related compound is dinoprostone, which is equivalent to prostaglandin E2 (PGE2) drugbank.com. Dinoprostone stimulates uterine contractions and cervical dilation, although its exact mechanism is not fully known drugbank.com. Suggested mechanisms include direct myometrial stimulation and regulation of cellular membrane calcium transport and intracellular cAMP concentrations drugbank.com. This highlights that different prostaglandins and their analogs, while sharing some structural similarities, can exert their effects through diverse receptor interactions and downstream signaling pathways.

Comparative data from a study on estrus synchronization in sheep using different PGF2α analogues:

PGF2α AnalogueEffect on Progesterone Levels (Decrease)Pregnancy Rate
Cloprostenol SodiumSignificant decrease redalyc.orgresearchgate.netNo significant difference compared to others redalyc.orgresearchgate.net
d-CloprostenolSignificant decrease redalyc.orgresearchgate.netNo significant difference compared to others redalyc.orgresearchgate.net
This compoundDecrease observed researchgate.netNo significant difference compared to others redalyc.orgresearchgate.net

Pharmacological Research of Delprostenate in Preclinical Models

Design and Execution of In Vitro Preclinical Pharmacological Studies

In vitro studies are fundamental to early-stage preclinical research, allowing for controlled experiments to evaluate a compound's direct effects on biological targets or processes outside of a living organism. These studies help to identify potential mechanisms of action and assess activity in simplified systems mdpi.comnih.gov.

Cell-Based Assays for Delprostenate Activity Evaluation

Cell-based assays are widely used in preclinical drug discovery to measure the effects of a compound on living cells. These assays can provide insights into various cellular processes, such as cell viability, proliferation, signal transduction, and the modulation of specific cellular pathways bmglabtech.comprecisionformedicine.compromega.com. By using cell lines or primary cells relevant to the potential therapeutic area of this compound, researchers can assess its activity in a more biologically relevant context than purely biochemical assays nih.gov.

Cell-based assays for this compound activity evaluation would typically involve incubating cells with varying concentrations of the compound and measuring a specific cellular response. Examples of endpoints in cell-based assays include cytokine release, changes in gene expression, enzyme activity within cells, or markers of apoptosis or cell viability precisionformedicine.compromega.com. The specific assay chosen depends on the hypothesized mechanism of action of this compound.

While specific data tables detailing this compound's activity in cell-based assays were not found in the search results, the methodology generally involves establishing concentration-response curves to determine the potency (e.g., EC50 or IC50 values) of the compound in eliciting a particular cellular effect. These studies are crucial for understanding how this compound interacts with its cellular targets and the concentrations at which these effects occur.

Enzyme-Based Assays for this compound Mechanistic Characterization

Enzyme-based assays are employed to investigate the direct interaction of a compound with specific enzymes, which can be key molecular targets. These assays are essential for characterizing the mechanism by which a compound exerts its effects, such as determining if it acts as an enzyme inhibitor or activator wikipedia.org. Spectrophotometric and fluorometric methods are common techniques used in enzyme assays to measure changes in substrate or product concentrations over time, providing data on enzyme kinetics and the compound's effect on enzyme activity wikipedia.orgcreative-enzymes.comslideshare.net.

For this compound, enzyme-based assays would be designed to test its interaction with enzymes believed to be involved in its pharmacological activity. This could include enzymes in prostaglandin (B15479496) synthesis or metabolism pathways, or other enzymes relevant to its intended use. Measuring the enzyme activity in the presence and absence of this compound at different concentrations allows researchers to determine inhibition constants (e.g., Ki) or activation constants, providing quantitative data on the compound's affinity for the enzyme and the nature of the interaction.

While specific data from enzyme-based assays for this compound were not detailed in the search results, the general approach involves setting up reactions with purified enzymes and their substrates, adding this compound, and monitoring the reaction rate. Detailed research findings from such studies would include kinetic parameters and the type of inhibition observed, contributing to a comprehensive understanding of this compound's molecular mechanism.

In Vivo Pharmacological Activity Assessments of this compound in Animal Models

In vivo studies are a critical step in preclinical research, moving from simplified in vitro systems to complex living organisms. Animal models are used to evaluate the pharmacological activity of a compound in a whole system, assessing its efficacy in relevant disease models and providing data on its effects on various physiological processes texilajournal.commdpi.comcureraredisease.org.

Selection and Justification of Relevant Animal Models for this compound Research

The selection of appropriate animal models is paramount for obtaining translatable preclinical data biobide.comfda.govupenn.edu. The chosen model should ideally mimic key aspects of the human disease or condition that this compound is intended to address cureraredisease.orgbiobide.comfda.gov. Factors influencing model selection include the species, genetic characteristics, sex, and the relevance of the model's pathophysiology to the human condition biobide.com. Justification for the chosen model involves demonstrating that it exhibits characteristics relevant to the research question and is suitable for evaluating the investigational drug fda.gov.

For this compound, the selection of animal models would depend on its hypothesized therapeutic applications. For example, if this compound is being investigated for a condition involving smooth muscle contraction or relaxation, animal models relevant to those physiological processes would be chosen. Common animal models in preclinical research include rodents (mice and rats), as they are relatively easy to handle, reproduce quickly, and have a reasonable genetic similarity to humans cureraredisease.orgresearchgate.net. Other models, such as guinea pigs, rabbits, minipigs, dogs, or non-human primates, may be used depending on the specific research needs and the relevance of the model to the human condition itrlab.com.

The justification for using a particular animal model in this compound research would involve outlining the similarities between the animal model and the human disease in terms of pathology, physiological responses, and potentially the expression of target molecules fda.govupenn.edu. Ethical considerations and the principles of the 3Rs (Replacement, Reduction, Refinement) also play a significant role in the selection and use of animal models itrlab.comaltex.orgnih.gov.

Preclinical Study Design Methodologies for Efficacy Evaluation in Animal Systems

Designing robust preclinical studies in animal models is essential for generating reliable and reproducible data on a compound's efficacy nih.govjax.org. The study design should be carefully planned to minimize bias and ensure that the results are scientifically valid nih.govjax.org. Key elements of preclinical study design include defining the study objectives, selecting appropriate animal cohorts, determining the route and frequency of administration (though specific dosage information is excluded here), incorporating appropriate control groups, and establishing clear endpoints for efficacy evaluation mdpi.comnih.govjax.org.

Studies evaluating the efficacy of this compound in animal models would typically involve administering the compound to animals exhibiting characteristics of the disease or condition being studied and comparing their outcomes to control groups (e.g., vehicle-treated or untreated animals) nih.govjax.org. Study designs can range from exploratory studies aimed at generating hypotheses to confirmatory studies designed to test specific hypotheses and reproduce findings nih.gov. Blinding of researchers to treatment groups is an important methodology to minimize bias in assessing outcomes, particularly when subjective measurements are involved jax.org.

Detailed research findings from these studies would include quantitative data on the effect of this compound on disease progression or relevant physiological parameters in the animal model. This could involve measurements of tissue function, biochemical markers, or behavioral endpoints, depending on the model and the disease being studied. Replication of findings in multiple models or species and independent replication are considered important for increasing the translational potential of preclinical efficacy data jax.org.

Determination of Pharmacological Endpoints in this compound Preclinical Research

Pharmacological endpoints in preclinical research are the specific measurements used to assess the activity and efficacy of a compound in animal models nih.gov. These endpoints should be relevant to the disease or condition being studied and capable of demonstrating a measurable effect of this compound. Endpoints can be broadly categorized as pharmacodynamic (PD) endpoints, which measure the biological effects of the drug, and pharmacokinetic (PK) endpoints, which measure the absorption, distribution, metabolism, and excretion of the drug (though detailed PK data is outside the scope here). nih.govnih.govnih.gov.

For this compound, pharmacological endpoints would be chosen based on its proposed mechanism of action and the characteristics of the animal model. Examples of potential endpoints could include changes in blood pressure, heart rate, smooth muscle tone, inflammatory markers, or other physiological or biochemical parameters relevant to the condition being investigated. The selection of endpoints should be justified by their relevance to the human disease and their sensitivity to the effects of this compound nih.gov.

In efficacy studies, the primary outcome measure is the most important endpoint for determining the success of the intervention nih.gov. Secondary outcome measures may also be included to provide additional information or generate hypotheses for future research, but the study must be powered to detect a difference in the primary outcome measure nih.gov. Detailed research findings would present the data collected for these endpoints, often including statistical analysis to determine the significance of the observed effects.

Metabolism and Pharmacokinetic Research of Delprostenate in Animal Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Species

ADME studies in non-human species are a critical component of preclinical research for veterinary drugs. These studies aim to characterize the fate of the compound within the animal body. Key parameters investigated include the rate and extent of absorption, how the compound is distributed to various tissues and organs, the metabolic transformations it undergoes, and the routes and rates of excretion. The goal is to understand the systemic exposure to both the parent compound and its metabolites apvma.gov.aucriver.com. Animal models are used to predict how the human body will interact with drugs before clinical testing, although interspecies differences can pose challenges cn-bio.com. The selection of appropriate animal species for these studies, particularly for food-producing animals, is often guided by regulatory requirements to ensure the relevance of toxicological data to potential human exposure through residues apvma.gov.aufda.govvichsec.org. For instance, guidelines exist to facilitate the mutual acceptance of metabolism and residue data across different regions vichsec.org.

Identification and Characterization of Delprostenate Metabolites in Biological Matrices of Animals

The identification and characterization of metabolites are essential steps in understanding the biotransformation of this compound in animals. Metabolites are the compounds formed when the animal's body processes the parent drug through various enzymatic reactions. These studies typically involve analyzing biological matrices such as plasma, urine, feces, and tissue samples using advanced analytical techniques like HPLC or HPLC-MS nih.gov. Identifying metabolites helps to determine the metabolic pathways involved and to assess the potential biological activity or toxicity of these breakdown products. For food-producing animals, identifying the nature of residues in edible tissues is particularly important apvma.gov.auvichsec.org. While specific detailed data on this compound metabolites across a wide range of animal matrices were not extensively found in the immediate search results, research on other prostaglandin (B15479496) F2α analogues and related compounds indicates that metabolism often involves oxidation and reduction reactions ctdbase.orgnih.govnih.govnih.gov. Prostaglandins (B1171923), in general, are known to be metabolized relatively quickly, although their metabolites may persist for longer durations redalyc.org.

Elucidation of Metabolic Pathways for this compound Biotransformation in Animal Models

Elucidating the metabolic pathways of this compound involves detailing the series of enzymatic reactions that transform the parent compound into its metabolites within animal models. This typically involves in vivo studies where the compound is administered to animals, and samples are collected over time for metabolite profiling. In vitro studies using liver microsomes, hepatocytes, or S9 fractions from different animal species can also be employed to identify the enzymes and reactions involved in the metabolic process fda.goveuropa.eu. These studies help to understand how the compound is broken down, the sequence of metabolic steps, and the major metabolic products formed. General prostaglandin metabolism often involves oxidation at the C-15 hydroxyl group, reduction of the C13-C14 double bond, and beta-oxidation of the carboxylic acid side chain ctdbase.orgnih.govnih.govnih.gov. Understanding these pathways is crucial for predicting potential drug interactions and for assessing the safety of residues in food-producing animals apvma.gov.auvichsec.org.

Comparative Metabolic Pathway Analysis of this compound Across Diverse Animal Species

Research on Enzymes Involved in this compound Metabolism

Identifying the specific enzymes responsible for the metabolism of this compound in animal systems is a key area of research. These enzymes, primarily located in the liver but also in other tissues, catalyze the biotransformation reactions. Enzyme systems such as cytochrome P450 enzymes (CYPs), reductases, and dehydrogenases are commonly involved in the metabolism of prostaglandins and their analogues tacir.proteknokrat.ac.id. Research in this area often involves in vitro studies using isolated enzymes or cellular fractions to determine which enzymes metabolize this compound and to investigate potential enzyme inhibition or induction by other substances. Understanding the enzymes involved can help predict potential drug-drug interactions and interspecies differences in metabolism. While specific enzymes metabolizing this compound were not explicitly detailed in the search results, the metabolism of similar prostaglandin analogues often involves enzymes that catalyze oxidation, reduction, and conjugation reactions ctdbase.orgnih.govnih.govnih.gov.

Structure Activity Relationship Sar Studies of Delprostenate and Analogs

Methodological Frameworks for Delprostenate SAR Elucidation

Elucidating the SAR of this compound and its analogs involves various methodological frameworks, ranging from traditional experimental synthesis and testing of modified structures to advanced computational techniques. These methods aim to correlate structural features with observed biological responses. gardp.orgcollaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate a compound's biological activity with its physicochemical properties and structural descriptors. nih.govlimu.edu.lywikipedia.org While specific QSAR models solely focused on this compound are not extensively detailed in the provided search results, this compound has been included in binary QSAR models used in virtual screening studies. referencecitationanalysis.comresearchgate.netresearchgate.net These models predict the likelihood of a compound exhibiting a certain activity based on its calculated descriptors. QSAR analysis can involve various dimensions, with 2D and 3D QSAR being commonly used approaches to understand the relationship between molecular structure and activity. nih.gov

Ligand-Based and Structure-Based SAR Approaches for this compound

SAR studies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based approaches rely on the knowledge of known active molecules (ligands) to infer the structural requirements for activity. This can involve comparing the structures of active compounds and identifying common features or developing pharmacophore models. saromics.comjscimedcentral.com Structure-based approaches, on the other hand, utilize the three-dimensional structure of the biological target (e.g., a receptor or enzyme) to understand how ligands interact with it. This often involves techniques like molecular docking and analysis of protein-ligand complexes. saromics.comjscimedcentral.com

While the search results don't provide specific details on the application of these approaches solely for this compound, they highlight their general use in drug discovery and SAR studies, including those involving prostaglandin (B15479496) analogs or in virtual screening where this compound is considered. nih.govmdpi.com Ligand-based methods can be used when the target structure is unknown, while structure-based methods are powerful when the target structure is available. saromics.com

Rational Design and Optimization Strategies for this compound Derivatives

Rational design and optimization strategies for this compound derivatives involve using the insights gained from SAR studies to deliberately modify the chemical structure to enhance desired properties, such as potency, selectivity, or metabolic stability. gardp.orgcollaborativedrug.comcreative-enzymes.com This process is guided by an understanding of how specific structural changes impact the interaction with the biological target. gardp.org

Although detailed strategies specifically for this compound derivatives are not provided in the search results, the general principles of rational design involve identifying key structural features responsible for activity and designing analogs with modifications aimed at improving the interaction with the target or influencing pharmacokinetic properties. taylorandfrancis.comresearchgate.net This can involve making targeted changes to specific parts of the molecule based on SAR data. gardp.org

Computational and In Silico Approaches in this compound SAR Research

Computational and in silico approaches play a significant role in modern SAR research, offering efficient ways to analyze large datasets, predict activity, and guide the design of new compounds. nih.govnih.govfrontiersin.org These methods are particularly valuable for exploring chemical space and understanding complex structure-activity relationships. nih.govnih.gov this compound has been included in studies utilizing these approaches, particularly in the context of virtual screening and predicting potential biological activities. referencecitationanalysis.comresearchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a biological target at the atomic level. limu.edu.lyjscimedcentral.comnih.gov Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-target complex over time, allowing researchers to assess the stability of the interaction and refine binding poses predicted by docking. nih.govfrontiersin.orgmdpi.commdpi.com this compound has been included in studies involving molecular docking and dynamics simulations, for instance, in the context of predicting its interaction with specific proteins like NSP4. referencecitationanalysis.comresearchgate.netresearchgate.net These simulations can help to understand the molecular basis of a compound's activity and guide structural modifications. frontiersin.orgmdpi.com

Chemoinformatics and Data Mining for this compound SAR Analysis

Chemoinformatics is a discipline that uses computational techniques to handle and analyze chemical information. nih.gov Data mining involves extracting meaningful patterns and knowledge from large chemical and biological datasets. nih.gov These approaches are applied to SAR analysis by organizing, searching, and analyzing databases of chemical structures and their associated biological activities. nih.govqsartoolbox.org While specific examples of chemoinformatics and data mining applied solely to this compound SAR are not detailed, these methods are broadly used in drug discovery to identify relationships between structural features and activity across diverse sets of compounds, which could include prostaglandin analogs like this compound. nih.govnih.gov Chemoinformatics tools can help in processing chemical data, generating molecular descriptors, and applying machine learning models for QSAR analysis and activity prediction. nih.govnih.gov

Correlation of Molecular Features with Pharmacological Activity of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate how variations in a molecule's chemical structure influence its biological effects. This understanding is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For prostaglandin analogs like this compound, SAR investigations focus on identifying the molecular features responsible for binding to specific prostaglandin receptors and eliciting a desired pharmacological response.

This compound is a synthetic analog of prostaglandin F2α (Dinoprost). Prostaglandins (B1171923) exert their diverse physiological effects by interacting with a family of G protein-coupled receptors (GPCRs), including FP, DP, EP (EP1, EP2, EP3, EP4), IP, and TP receptors. The specific receptor subtype(s) a prostaglandin or its analog binds to, and the nature of that interaction (agonist or antagonist), determine its pharmacological activity.

This compound has been mentioned in the context of selectively activating the FP receptor, which is the primary receptor for prostaglandin F2α. patsnap.com This suggests that the structural features of this compound are recognized by and effectively interact with the binding site of the FP receptor. SAR studies on prostaglandin F2α and its analogs generally indicate that the hydroxyl groups at positions C9, C11, and C15, the carboxylic acid group at the C1 position, and the configuration of the double bonds and the cyclopentane (B165970) ring are critical for receptor binding and activity. Modifications to these parts of the molecule can significantly alter potency and receptor selectivity.

For instance, studies on the SAR of prostaglandin E2 (PGE2) at the human EP1 receptor have shown the critical role of hydroxyl groups at the 11 and 15 positions for agonist activity. The carboxylic acid group is also important, with modifications to this group often leading to reduced affinity and potency. While this compound is an analog of PGF2α, these findings on related prostaglandins highlight the general importance of specific functional groups and stereochemistry for receptor interaction.

The presence of a chlorine atom and a phenoxy group in the omega chain of this compound, distinguishing it from the natural prostaglandin F2α, are specific structural modifications that would be the focus of detailed SAR studies. These modifications likely influence the molecule's lipophilicity, shape, and electronic distribution, thereby affecting its binding affinity and efficacy at the FP receptor compared to the natural ligand. Such studies would typically involve synthesizing a series of analogs with variations in the position and nature of substituents on the phenoxy ring, alterations in the linker between the phenoxy group and the prostaglandin core, and modifications to the cyclopentane ring and the alpha and omega chains.

Pharmacological activity would be assessed through in vitro binding assays to various prostaglandin receptors (FP, EP, IP, etc.) and functional assays measuring downstream signaling events. By correlating the observed activity profiles with the specific structural changes made, researchers can deduce which molecular features are essential for potent and selective FP receptor activation and which modifications might lead to altered receptor profiles or reduced activity.

Analytical Methodologies for Delprostenate Research

Chromatographic Techniques for Delprostenate Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from complex mixtures. For prostaglandin (B15479496) analogues, High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique, while Gas Chromatography (GC) can be used under specific conditions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a preferred method for the analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and applicability to a wide range of analytes, including those that are non-volatile or thermally unstable. pharmaguideline.comthermofisher.com

Method Development: The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters. nih.gov Given the lipophilic nature of prostaglandin analogues, reversed-phase chromatography is the most common approach. nih.govakjournals.com

  • Column Selection: A C18 column is a typical choice, offering effective separation for lipophilic compounds. akjournals.com Column dimensions, particle size, and packing type are selected to balance separation efficiency and analysis time. nih.gov
  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) is common. akjournals.comnih.gov The gradient is optimized to ensure adequate separation of this compound from its impurities or metabolites. nih.gov
  • Detection: As many prostaglandin analogues lack a strong chromophore, UV detection at a low wavelength (around 210 nm) is often employed. nih.govakjournals.com However, for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer is preferred.
  • Method Validation: Once developed, the HPLC method must be validated to ensure it is suitable for its intended purpose. chromatographyonline.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH). pharmaguideline.comaltabrisagroup.comresearchgate.netamsbiopharma.com Key validation parameters demonstrate the method's reliability, accuracy, and precision. altabrisagroup.comamsbiopharma.com

    HPLC Validation Parameters

    ParameterDescriptionTypical Acceptance Criteria
    Specificity The ability to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netamsbiopharma.comPeak purity analysis; no interference at the retention time of the analyte.
    Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govaltabrisagroup.comCorrelation coefficient (r²) ≥ 0.999. nih.gov
    Accuracy The closeness of test results obtained by the method to the true value. altabrisagroup.comamsbiopharma.com It is often assessed by spike/recovery experiments.Recovery within 98.0–102.0% for the assay and 90.0–110.0% for impurities. nih.gov
    Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.comresearchgate.net It includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (%RSD) ≤ 2%.
    Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.netTypically determined by a signal-to-noise ratio of 3:1.
    Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.netTypically determined by a signal-to-noise ratio of 10:1.
    Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.govNo significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc.

    Gas Chromatography (GC) Applications in this compound Analysis

    Gas chromatography is a powerful separation technique, but its application to prostaglandins (B1171923) like this compound is limited by their low volatility and thermal instability. ingentaconnect.comresearchgate.net To overcome these limitations, derivatization is a necessary step to convert the non-volatile analyte into a thermally stable and volatile compound suitable for GC analysis. ingentaconnect.comresearchgate.netnih.govmdpi.com

    The derivatization process typically targets the carboxyl and hydroxyl functional groups present in the prostaglandin structure. mdpi.com This multi-step process can be complex but enables the high sensitivity and specificity of GC, especially when coupled with mass spectrometry (GC-MS). ingentaconnect.comnih.gov GC-MS has been successfully applied to eicosanoid research, providing highly sensitive and reproducible assays. researchgate.netnih.gov Despite the laborious sample preparation, GC-MS and GC-tandem mass spectrometry (GC-MS/MS) are suitable for quantifying prostanoids in biological materials. ingentaconnect.comnih.govbenthamdirect.com

    Mass Spectrometry-Based Approaches for this compound Characterization

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly sensitive and specific detection. rsc.org When coupled with a chromatographic separation technique, it becomes a powerful tool for both quantification and structural characterization of compounds like this compound. rsc.orgnih.govresearchgate.netnih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive, accurate, and high-throughput approach for the simultaneous detection of ultra-trace concentrations of prostaglandins from a single biological sample. nih.govspringernature.comresearchgate.net This technique has become a powerful tool for measuring prostaglandins in biological samples due to its high selectivity and the relative simplicity of sample preparation compared to GC-MS. nih.gov

    In LC-MS/MS, the mass spectrometer operates in tandem (MS/MS) mode. The first mass analyzer selects the specific parent ion (precursor ion) of this compound, which is then fragmented in a collision cell. The second mass analyzer then detects specific fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, allowing for accurate quantification even at very low levels in complex matrices like plasma or tissue homogenates. rsc.org The complete chromatographic separation of isomers, which often have similar fragmentation patterns, is crucial for accurate quantification. nih.govacs.org

    Advanced Mass Spectrometric Techniques for Metabolite Profiling

    Understanding the metabolic fate of this compound is essential for comprehensive research. Metabolite profiling involves the identification and characterization of metabolic products in biological samples. Advanced MS techniques, particularly high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are invaluable for this purpose. creative-proteomics.com

    Unlike targeted quantification with tandem quadrupole instruments, HRMS allows for untargeted or semi-targeted screening of metabolites. The high mass accuracy of these instruments enables the determination of the elemental composition of unknown compounds. By comparing the mass spectra of samples from treated and untreated subjects, researchers can identify potential metabolites of this compound. The fragmentation patterns (MS/MS spectra) of these potential metabolites provide structural information that helps in their identification. uab.edu This approach is critical for elucidating the biotransformation pathways of the compound. creative-proteomics.com

    Sample Preparation and Extraction Methodologies for this compound Analysis in Biological and Environmental Samples

    Effective sample preparation is a critical first step to isolate this compound from the complex matrix of biological (e.g., plasma, urine, tissue) and environmental (e.g., water, soil) samples. nih.gov The goal is to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument, thereby enhancing sensitivity and accuracy. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

    Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. nih.gov For prostaglandins, a common approach involves acidifying the aqueous sample to protonate the carboxylic acid group, making the molecule less polar, and then extracting it into an organic solvent like ethyl acetate (B1210297) or a hexane/ethyl acetate mixture. nih.govnih.gov LLE can be effective but may be time-consuming and require large volumes of organic solvents. Modified LLE procedures utilizing phase separation can improve extraction yield and provide a cleaner product for analysis. nih.govdmbj.org.rs

    Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for cleaning up and concentrating analytes from liquid samples. nih.govnih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. nih.govtbzmed.ac.ir For prostaglandins, reversed-phase C18 cartridges are commonly used. The sample is typically acidified before being loaded onto the column, and a series of washes with weak solvents removes interferences before the final elution. SPE can be easily automated, increasing throughput and reproducibility. tbzmed.ac.ir

    Comparison of Sample Preparation Techniques

    TechniquePrincipleAdvantagesDisadvantages
    Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins from biological fluids. nih.govSimple, fast, and inexpensive.Non-selective, may result in significant matrix effects (ion suppression in MS).
    Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids based on its relative solubility. nih.govnih.govProvides a cleaner extract than protein precipitation; can handle a wide range of sample volumes.Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. mdpi.com
    Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent, interferences are washed away, and the analyte is eluted with a small volume of solvent. nih.govnih.govHigh recovery and concentration factors, high selectivity, can be automated, reduced solvent consumption compared to LLE. tbzmed.ac.irCan be more expensive than LLE, method development can be more complex.

    Development and Validation of Bioanalytical Methods for this compound in Research Settings

    The development of a bioanalytical method for this compound in biological matrices, such as plasma or animal tissues, typically involves several key stages, including sample preparation, chromatographic separation, and detection. Given its structural similarity to other prostaglandin F2α analogues, methodologies often employ techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their high sensitivity and selectivity. nih.govnih.govnih.gov

    Sample Preparation: The initial and most critical step in bioanalysis is the effective extraction of the analyte from the complex biological matrix. nih.gov Common techniques applicable to prostaglandin analogues like this compound include:

    Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubility in immiscible liquids. For prostaglandin analysis, LLE is a frequently used technique. nih.gov

    Solid-Phase Extraction (SPE): SPE has become a popular and efficient method for the extraction and purification of veterinary drug residues from various animal-derived food samples. nih.gov It offers high recovery rates and good chromatographic performance.

    Protein Precipitation: This is a simpler and faster method often used for plasma samples, where a solvent is added to precipitate proteins, leaving the analyte in the supernatant.

    Chromatographic Separation and Detection: Once extracted, this compound is separated from other components using chromatographic techniques.

    High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC (RP-HPLC) method is a common approach for the determination of pharmaceuticals and their degradation products. science.govresearcher.lifenih.govresearchgate.net For prostaglandin F2α analogs, C18 columns are frequently utilized with a mobile phase consisting of a mixture of aqueous and organic solvents. science.gov

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for quantifying low concentrations of drugs and their metabolites in biological fluids. nih.govnih.gov It is considered a gold standard for hormone and residue analysis in animal studies. nih.gov

    Method Validation: Validation of the developed bioanalytical method is essential to ensure its reliability and reproducibility. The validation process is guided by international guidelines such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). wjarr.comresearchgate.netopenresearchlibrary.orgglobalresearchonline.net Key validation parameters include:

    Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

    Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

    Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

    Validation ParameterAcceptance Criteria
    Linearity Correlation coefficient (r²) ≥ 0.99
    Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
    Precision (CV%) ≤15% (≤20% at LOQ)
    Selectivity No significant interference at the retention time of the analyte and internal standard
    Stability (various conditions) Analyte concentration within ±15% of the initial concentration

    This table represents generalized acceptance criteria for bioanalytical method validation and is not specific to a validated this compound assay.

    Challenges and Innovations in this compound Analytical Research

    The analytical research of this compound, like other prostaglandin analogues, faces several challenges that necessitate continuous innovation in analytical methodologies.

    Challenges:

    Low Endogenous and Administered Concentrations: Prostaglandins are potent molecules, and their physiological and therapeutic concentrations in biological fluids are often very low (picogram to nanogram per milliliter range). This requires highly sensitive analytical methods for accurate quantification.

    Matrix Effects: Biological matrices are complex and can contain endogenous substances that interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement. This can significantly affect the accuracy and precision of LC-MS/MS methods. nih.gov

    Chemical Instability: Prostaglandins can be unstable under certain pH and temperature conditions, which can lead to degradation during sample collection, storage, and analysis. Developing stability-indicating methods is crucial to ensure that the measured concentration reflects the actual concentration at the time of sampling. science.gov

    Structural Similarity: The presence of structurally similar endogenous prostaglandins and metabolites can interfere with the analysis, requiring highly selective methods to distinguish this compound from these compounds.

    Innovations:

    Advanced Sample Preparation Techniques: Innovations in sample preparation, such as the development of novel SPE sorbents and automated extraction systems, help to improve recovery, reduce matrix effects, and increase throughput.

    High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides higher selectivity and sensitivity, which is beneficial for identifying and quantifying analytes in complex matrices and for conducting untargeted screening of residues. nih.gov

    Improved Chromatographic Materials: The development of new column technologies, such as sub-2 µm particle columns (UHPLC), allows for faster analysis times and improved resolution, which can help to separate this compound from interfering compounds.

    Miniaturization and Automation: Miniaturized and automated systems for sample preparation and analysis can reduce sample and solvent consumption, improve reproducibility, and increase the efficiency of the analytical workflow.

    The continuous evolution of analytical technologies is crucial for overcoming the challenges associated with the quantitative analysis of this compound and for providing reliable data to support its research and potential applications.

    Veterinary Research Applications of Delprostenate

    Delprostenate in Animal Reproductive Physiology Research

    Research into this compound's effects on animal reproductive physiology focuses on its ability to induce luteolysis and thereby influence the timing of estrus and ovulation. This is particularly relevant in species where precise control of the reproductive cycle is beneficial for breeding programs and herd management.

    Estrus Synchronization Protocols in Livestock (e.g., ewes)

    Estrus synchronization is a key application of prostaglandin (B15479496) analogues like this compound in livestock, allowing for timed breeding and more efficient reproductive management. Studies in ewes, for example, have investigated the effectiveness of this compound as part of synchronization protocols.

    One such protocol, known as Synchrovine, involves the administration of two doses of a PGF2α analogue seven days apart. Research comparing this compound to D-Cloprostenol within the Synchrovine protocol in ewes found no significant differences in estrus response, time of ovulation, or follicular dynamics between the two analogues. nih.gov The Synchrovine protocol effectively induced luteolysis, estrus, and ovulation, synchronizing ovulation within a narrow 24-hour window. nih.gov

    Research has also explored the use of prostaglandin-based protocols in conjunction with other reproductive technologies like fixed-time artificial insemination (FTAI) in ewes. Studies have evaluated factors such as sperm cell concentration and the administration of equine chorionic gonadotropin (eCG) in ewes treated with synchronization protocols involving PGF2α analogues. nih.gov Pregnancy rates in ewes treated with the Synchrovine protocol followed by cervical FTAI ranged from approximately 30% to 45%. nih.gov

    Data from a study on the Synchrovine protocol in ewes using different sperm cell concentrations for cervical FTAI is presented below:

    Sperm Cell Concentration (x 106)Number of EwesPregnant EwesPregnancy Rate (%)
    2001023938.2
    1001093834.9
    501072523.4

    This data indicates that higher sperm cell concentrations (100 x 106 and 200 x 106) resulted in significantly higher pregnancy rates compared to the lower concentration (50 x 106) in this specific protocol. nih.gov

    Further research on estrus synchronization in sheep has investigated the use of prostaglandin treatment and its effect on conception rates in various breeds. For example, studies on Washera sheep treated with prostaglandin showed a conception rate of 67%. actascientific.com

    Reproductive Cycle Control and Management in Small Ruminants

    This compound, as a PGF2α analogue, is utilized in research aimed at controlling and managing the reproductive cycle in small ruminants like sheep and goats. Prostaglandins (B1171923) are an alternative method for controlling reproduction by eliminating the corpus luteum and inducing a subsequent follicular phase with ovulation. nih.gov This is particularly valuable in species that are seasonal breeders, allowing for the induction and synchronization of estrus outside the natural breeding season. researchgate.net Hormonal manipulations using prostaglandins, often in conjunction with progestogens and gonadotropins like eCG, are common strategies to stimulate ovulation and estrous activity in small ruminants. researchgate.net

    The use of hormonal treatments, including prostaglandin analogues, facilitates the increased use of artificial insemination in small ruminants, which is a useful management tool given the potential difficulty in detecting estrus in these species. nih.gov Estrus synchronization allows for the control of lambing and kidding, leading to subsequent synchronization of weaning and more efficient use of labor and facilities. nih.gov

    Protocols for estrus synchronization in cyclic ewes often involve two doses of prostaglandin administered 7-9 days apart. msdvetmanual.com In cyclic does, two doses may be given 11-13 days apart. msdvetmanual.com Prostaglandin-based methods are effective for synchronizing cycling animals. actascientific.com

    Methodologies for Veterinary Research Involving this compound

    Veterinary research involving this compound, particularly in the context of reproductive management, employs various experimental methodologies. These methodologies are designed to evaluate the efficacy of synchronization protocols, assess hormonal responses, and measure reproductive outcomes in target animal populations.

    Experimental Designs in Large Animal Studies with this compound

    Experimental designs in large animal studies involving this compound, such as those in sheep and cattle, often involve the controlled administration of the compound as part of a larger reproductive protocol. These studies aim to compare the effectiveness of different treatment regimens on parameters like estrus response, ovulation timing, pregnancy rates, and prolificacy.

    Common experimental designs used in animal studies include completely randomized designs, randomized block designs, and Latin squares. nih.govscielo.brjournalarrb.com Randomized block designs, in particular, can increase the power and reproducibility of experiments by accounting for sources of variability. nih.gov For studies involving the evaluation of veterinary medicinal products like prostaglandin analogues, obtaining an 'Animal Test Certificate' from regulatory bodies may be necessary, especially if the research involves randomization or a placebo group. rcvs.org.uk

    In studies evaluating estrus synchronization protocols, experimental designs often involve assigning animals to different treatment groups. For instance, a study on the Synchrovine protocol in ewes involved allocating females to receive different PGF2α analogues (this compound vs. D-Cloprostenol) or different sperm cell concentrations for FTAI. nih.gov Another study on estrous synchronization in ewes utilized a completely randomized design to compare different combinations of progesterone (B1679170) device reuse duration and eCG doses. scielo.br

    Key considerations in the experimental design for animal studies include the formulation of a clear hypothesis, the choice of experimental unit, the need for independent replication, and appropriate methods for statistical analysis. scielo.brscoilnet.ie Factors such as animal species, strain, sex, pregnancy status, parity, diet, housing, and environmental factors must be carefully considered to reduce variability and ensure the validity of the results. scoilnet.ie Consulting with a statistician before conducting the experiment is also recommended. scielo.br

    Experimental protocols often involve the administration of hormones at specific time points and monitoring the animals for signs of estrus, conducting artificial insemination or natural mating, and assessing pregnancy outcomes through methods like ultrasound. nih.govanimal-reproduction.org Blood samples may be collected to measure hormone concentrations, such as progesterone, to evaluate the physiological response to the treatment. animal-reproduction.org

    Ultrasonography and Hormonal Assays in Veterinary this compound Research

    Ultrasonography and hormonal assays are integral diagnostic and monitoring tools employed in veterinary research involving this compound. These techniques allow researchers to assess the physiological effects of this compound administration on the reproductive tract and endocrine system.

    Ultrasonography provides real-time visualization of ovarian structures, such as follicles and the corpus luteum, enabling researchers to monitor follicular dynamics and confirm luteal regression following this compound treatment nih.gov. This is crucial for evaluating the effectiveness of synchronization protocols and understanding the timing of events like ovulation nih.gov. Studies have utilized ultrasonography to observe changes in ovarian morphology in response to prostaglandin analogues in various species researcherslinks.comcornell.edu. For instance, ultrasonographic scanning has been used to assess ovarian structures in mares with granulosa cell tumors and in white rhinoceroses for reproductive monitoring researcherslinks.comcornell.edu.

    Hormonal assays, on the other hand, quantify changes in hormone concentrations in biological fluids like blood or feces, providing insights into the endocrine responses to this compound. Progesterone levels are commonly measured to confirm luteolysis, as a drop in progesterone indicates the regression of the corpus luteum. Research has shown that hormonal profiles, including progesterone, estrogen, and testosterone, are valuable in assessing reproductive status and diagnosing conditions in conjunction with ultrasonography researcherslinks.comnih.govnih.gov. Combining ultrasonography with hormonal assays, such as fecal progestin analysis, has been shown to enhance the accuracy of reproductive monitoring in species like the white rhinoceros cornell.edu. Studies in American Bison have also compared the effectiveness of ultrasonography and hormonal assays (Progesterone, Estrone, Estrone-Sulfate) in serum and feces for pregnancy diagnosis nih.gov.

    The combined use of ultrasonography and hormonal assays in this compound research allows for a comprehensive evaluation of its effects on the reproductive cycle, providing objective data on follicular development, luteal function, and hormonal changes. This integrated approach is vital for optimizing reproductive management strategies and understanding the physiological mechanisms influenced by this compound.

    Contribution of this compound Research to Animal Health and Production Sciences

    Research involving this compound has significantly contributed to advancements in animal health and production sciences, particularly in the realm of reproductive efficiency. By enabling precise control over the estrus cycle, this compound facilitates the implementation of timed artificial insemination (TAI) programs, which are critical for genetic improvement and efficient breeding in livestock nih.gov.

    Studies investigating this compound's use in synchronization protocols have provided valuable data on estrus response rates, timing of ovulation, and pregnancy outcomes in various species, such as sheep nih.gove-jarb.org. For example, research comparing this compound to other PGF2α analogues in sheep synchronization protocols has evaluated their impact on estrus response, time of ovulation, and follicular dynamics nih.gov. Findings from such studies contribute to the development of more effective and reliable breeding programs, ultimately enhancing reproductive performance in production animals nih.gov.

    Furthermore, research into this compound's applications contributes to better management of reproductive disorders. While the scope of this article excludes specific safety and adverse effects, understanding the physiological effects of this compound through research aids veterinarians in diagnosing and managing conditions related to luteal function and estrus cycle abnormalities.

    Historical Trajectories and Methodological Perspectives in Delprostenate Research

    Evolution of Prostaglandin (B15479496) Research and the Emergence of Delprostenate

    The journey to understanding and synthesizing compounds like this compound is rooted in the broader history of prostaglandin research. Prostaglandins (B1171923) are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. medkoo.com Their story began in the 1930s when scientists first observed that substances in human seminal fluid could cause uterine muscle to contract or relax. medkoo.com Swedish physiologist Ulf von Euler, in 1935, named these substances "prostaglandins," believing they originated from the prostate gland. nih.gov

    For several decades, the exact chemical nature and function of prostaglandins remained elusive. A significant breakthrough came in the 1950s and 1960s through the pioneering work of Sune Bergström and Bengt Samuelsson. They successfully isolated and determined the chemical structures of several prostaglandins, revealing them to be derivatives of fatty acids. nih.gov This foundational work, which demonstrated that prostaglandins are formed from the conversion of unsaturated fatty acids like arachidonic acid, earned them, along with John Vane, the Nobel Prize in Physiology or Medicine in 1982. nih.gov

    The elucidation of prostaglandin structures opened the door for chemists to synthesize these molecules and their analogues in the laboratory. This was a critical step, as naturally occurring prostaglandins are often unstable and rapidly metabolized in the body, limiting their therapeutic potential. The ability to create synthetic analogues allowed for the development of more stable and potent compounds with specific biological activities.

    This compound emerged from this wave of synthetic prostaglandin research. It is a synthetic analogue of prostaglandin F2α (PGF2α). medkoo.com PGF2α is a naturally occurring prostaglandin known for its potent luteolytic activity, meaning it can induce the regression of the corpus luteum, a temporary endocrine structure in the ovaries. This property is crucial in regulating the reproductive cycles of many animals. The development of this compound and other PGF2α analogues was driven by the need for stable and effective luteolytic agents for use in veterinary medicine, particularly for synchronizing estrus in livestock to improve breeding efficiency.

    The chemical structure of this compound is methyl (2E,5Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-2,5-heptadienoate. nih.gov This complex structure is a testament to the advancements in organic synthesis that allowed for the precise modification of the natural prostaglandin backbone to enhance its therapeutic properties.

    Seminal Studies and Paradigmatic Shifts in this compound Understanding

    Early research on this compound focused on establishing its primary biological activity as a potent luteolytic agent, building upon the established understanding of natural PGF2α. Seminal studies in the late 1970s and early 1980s were crucial in characterizing its effects and confirming its mechanism of action. These initial in vivo studies in various animal species, including cattle and pigs, demonstrated that this compound effectively induced luteolysis, leading to a decline in progesterone (B1679170) levels and the subsequent onset of estrus.

    A paradigmatic shift in the application of prostaglandin analogues like this compound came with the move from simply treating reproductive disorders to proactively managing reproductive cycles in livestock. The initial paradigm was largely therapeutic—using these compounds to address issues like silent heat or to terminate unwanted pregnancies. However, seminal studies demonstrating the efficacy of this compound in synchronizing estrus in entire herds of cattle marked a significant change in perspective. This shifted the use of this compound from an individual animal treatment to a herd management tool, allowing for more efficient artificial insemination programs and improved reproductive performance on a larger scale.

    Further research delved into the specific molecular interactions of this compound. Studies comparing the binding affinity of this compound to prostaglandin receptors with that of natural PGF2α were instrumental in understanding its high potency. These receptor-binding assays, often using radiolabeled ligands, provided a more nuanced understanding of its mechanism of action at the cellular level.

    The following table summarizes some of the key research areas and findings in the early evaluation of this compound:

    Research AreaKey FindingsSignificance
    Luteolytic Efficacy Demonstrated effective corpus luteum regression in target animal species.Confirmed its primary therapeutic action.
    Estrus Synchronization Successful synchronization of estrus in herds of cattle.Shifted its application from therapeutic to herd management.
    Receptor Binding Showed high affinity for the prostaglandin F2α receptor.Explained its high potency at a molecular level.
    Progesterone Profiling Characterized the decline in plasma progesterone following administration.Provided a clear biomarker of its physiological effect.

    Methodological Advancements Influencing this compound Research Over Time

    The evolution of research on this compound has been intrinsically linked to advancements in analytical and biological research methodologies. Early studies relied on relatively simple in vivo observations, such as monitoring for signs of estrus and measuring plasma progesterone levels using radioimmunoassays (RIA). While effective, these methods provided a somewhat limited and macroscopic view of the compound's effects.

    The advent of more sophisticated analytical techniques has allowed for a more detailed and precise understanding of this compound's pharmacology. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have enabled researchers to accurately quantify this compound and its metabolites in biological samples. nih.gov This has been crucial for pharmacokinetic studies, determining the compound's absorption, distribution, metabolism, and excretion, which in turn informs optimal administration strategies.

    In the realm of molecular biology, the development of receptor binding assays and cell culture techniques has been transformative. These in vitro methods have allowed scientists to study the interaction of this compound with its target receptor in a controlled environment, free from the complexities of a whole-animal system. This has provided valuable insights into its structure-activity relationship and has been instrumental in the development of other synthetic prostaglandin analogues.

    More recently, the application of molecular cloning and genetic engineering has enabled the production of specific prostaglandin receptors in vitro, further refining the study of ligand-receptor interactions. These advancements have moved this compound research from a purely physiological and pharmacological discipline to one that incorporates molecular and cellular biology.

    The table below highlights the progression of methodological approaches in this compound research:

    Time PeriodPredominant MethodologiesResearch Focus
    Late 1970s - Early 1980s In vivo animal trials, radioimmunoassay (RIA) for progesterone.Luteolytic efficacy, estrus synchronization.
    Mid 1980s - 1990s HPLC, GC-MS, in vitro receptor binding assays.Pharmacokinetics, mechanism of action at the receptor level.
    2000s - Present Molecular cloning, cell culture, advanced mass spectrometry.Specific receptor interactions, metabolite identification, structure-activity relationships.

    Critical Examination of Research Bias and Perspectives in this compound Historical Context

    A critical examination of the historical research on this compound reveals certain inherent perspectives and potential biases that have shaped its development and application. The primary focus of this compound research has been within the field of veterinary medicine, specifically for production animals. This has led to a research trajectory heavily influenced by the economic drivers of the livestock industry. The emphasis has been on outcomes that enhance reproductive efficiency and, consequently, profitability. nih.gov

    This perspective has resulted in a wealth of data on the efficacy of this compound in species like cattle and swine, but a relative dearth of information on its effects in other species, unless they have a direct economic or, to a lesser extent, companion animal value. This represents a form of selection bias, where the choice of research subjects is dictated by economic and practical considerations rather than a broader scientific inquiry. casp-uk.netcwauthors.com

    Another perspective to consider is the shift from a purely physiological understanding of this compound's action to a more molecular one. Early research was largely phenomenological, describing the observable effects of the compound. With the advancement of molecular biology, the focus has shifted to receptor interactions and intracellular signaling pathways. While this has provided a more detailed understanding, it can sometimes overshadow the complex interplay of factors that influence an animal's response in a real-world setting.

    It is also worth noting that research funded by pharmaceutical companies, while essential for drug development, can carry an inherent potential for conflict of interest. cwauthors.com This is not to say that such research is inherently flawed, but it is a factor to be considered when critically appraising the literature. A comprehensive understanding of this compound requires an awareness of these historical and economic contexts that have guided the research questions asked and the data that has been generated.

    Future Research Directions and Theoretical Frameworks for Delprostenate

    Emerging Research Areas in Delprostenate Science

    Emerging research areas for this compound include its potential utility in novel therapeutic contexts. One such area identified through virtual drug repurposing studies is its predicted ability to block the activity of Neutrophil Serine Protease 4 (NSP4), suggesting a potential role as an anti-malarial agent. researchgate.netresearchgate.netpatsnap.comresearchgate.net This highlights a shift towards exploring non-traditional applications for prostaglandin (B15479496) analogs. Further research is needed to validate these in silico findings through in vitro and in vivo studies.

    Interdisciplinary Approaches to this compound Studies

    Interdisciplinary approaches are becoming increasingly crucial in this compound research. Combining expertise from areas such as veterinary science, reproductive biology, pharmacology, molecular modeling, and parasitology can provide a more comprehensive understanding of this compound's effects. For instance, studies in ruminant reproduction utilize this compound in synchronization protocols researchgate.netanimal-reproduction.orgbsas.org.ukmdpi.comresearchgate.net, and future research could integrate genetic and genomic analyses to understand individual variations in response to treatment. mdpi.com The identification of this compound as a potential NSP4 inhibitor through computational modeling exemplifies the value of integrating bioinformatics and structural biology with traditional pharmacology. researchgate.netresearchgate.netpatsnap.com

    Unexplored Mechanistic Pathways and Novel Receptor Interactions of this compound

    While this compound is known to interact with prostaglandin receptors, particularly the FP receptor google.com, there are likely unexplored mechanistic pathways and novel receptor interactions. Research could focus on identifying other receptors or cellular targets that this compound may influence, potentially explaining observed effects in diverse biological systems, such as the predicted inhibition of NSP4. researchgate.netresearchgate.netpatsnap.com Investigating potential interactions with other signaling pathways beyond the canonical prostaglandin cascade could reveal new facets of this compound's biological activity. The concept of receptor-receptor interactions, where binding to one receptor modifies another nih.govfrontiersin.org, could be a relevant area for future study regarding this compound's complex effects.

    Development of Advanced Methodologies for this compound Investigation

    The advancement of research into this compound necessitates the development and application of advanced methodologies. This includes sophisticated in silico techniques for identifying potential new targets and predicting interactions researchgate.netresearchgate.netpatsnap.com, as well as advanced in vitro assays to validate these predictions and study cellular responses. Techniques such as detailed receptor binding studies, functional assays to measure downstream signaling events, and potentially cryo-electron microscopy or X-ray crystallography to determine receptor-ligand structures could provide deeper mechanistic insights. biorxiv.org Furthermore, advanced analytical techniques, such as improved chromatography and mass spectrometry methods, could enhance the detection and quantification of this compound and its metabolites in biological samples. Methodologies for optimizing lyophilization processes for this compound formulations are also an area of development. google.com

    Theoretical Contributions of this compound Research to Prostaglandin Biology

    Research on this compound contributes to the broader theoretical understanding of prostaglandin biology. As a synthetic analog, studying its specific interactions and effects compared to endogenous prostaglandins (B1171923) can shed light on the structural determinants of receptor binding and downstream signaling. nih.gov Insights gained from this compound research, particularly concerning any newly discovered mechanisms or targets like NSP4, can refine existing models of prostaglandin function and expand the theoretical framework of lipid mediator biology. researchgate.netresearchgate.netpatsnap.com Understanding how synthetic analogs like this compound exert their selective or novel effects can inform the design of future prostaglandin-based therapeutics and contribute to the theoretical principles of drug design targeting prostaglandin pathways.

    Compound Information

    Compound NamePubChem CID
    This compound5311181

    Q & A

    Basic Research Questions

    Q. What established pharmacological mechanisms of Delprostenate are supported by preclinical studies, and how are these mechanisms experimentally validated?

    • Methodological Answer : Preclinical validation typically involves in vitro receptor-binding assays (e.g., prostaglandin F2α receptor affinity tests) and in vivo animal models (e.g., uterine contraction studies in rodents). Researchers should use dose-response curves to quantify efficacy and selectivity, ensuring controls for confounding factors like endogenous prostaglandin interference. Characterization via molecular docking simulations can further clarify binding interactions .

    Q. What analytical methods are recommended for quantifying this compound purity and stability in academic research?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Stability studies require accelerated degradation testing under varying pH, temperature, and light conditions, with stability-indicating assays to monitor degradation products .

    Q. What are the standard protocols for synthesizing this compound in academic laboratories?

    • Methodological Answer : Synthesis often follows a multi-step organic route, starting with prostaglandin F2α analogs. Key steps include stereoselective hydroxylation and esterification. Researchers should document reaction conditions (e.g., catalysts, solvents, temperatures) and validate intermediates via thin-layer chromatography (TLC) and mass spectrometry. Full spectral data (IR, NMR) must be provided for novel intermediates .

    Advanced Research Questions

    Q. How can contradictions in this compound’s efficacy data across different experimental models be systematically resolved?

    • Methodological Answer : Contradictions may arise from variations in model systems (e.g., species-specific receptor expression) or dosing regimens. Researchers should conduct meta-analyses using PRISMA guidelines to aggregate data, followed by subgroup analyses to identify confounding variables. Sensitivity analyses can isolate factors like bioavailability differences or metabolite activity .

    Q. What strategies optimize this compound’s stability in long-term pharmacological studies, particularly under physiological conditions?

    • Methodological Answer : Stability optimization involves formulation studies with excipients (e.g., cyclodextrins for solubility enhancement) and lyophilization for dry-state storage. Real-time stability testing in simulated biological fluids (e.g., plasma, buffer solutions) should employ LC-MS/MS to track degradation kinetics. Thermodynamic parameters (e.g., activation energy) can predict shelf-life .

    Q. How do pharmacokinetic parameters of this compound differ between in vitro and in vivo models, and what methodologies address these disparities?

    • Methodological Answer : In vitro-to-in vivo extrapolation (IVIVE) requires compartmental pharmacokinetic modeling, integrating data from hepatic microsomal assays (metabolic stability) and tissue distribution studies in rodents. Physiologically based pharmacokinetic (PBPK) modeling can account for interspecies differences in enzyme activity and protein binding .

    Q. What experimental designs are most effective for comparing this compound’s therapeutic efficacy against other prostaglandin analogs?

    • Methodological Answer : Randomized controlled trials (RCTs) in animal models with blinded outcome assessment are ideal. Researchers should use standardized efficacy endpoints (e.g., uterine tone measurement, abortion success rates) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Dose equivalency ratios should be calculated to normalize potency differences .

    Methodological Considerations

    • Data Contradiction Analysis : Use Cochrane systematic review protocols to assess bias risk in existing studies, emphasizing GRADE criteria for evidence quality .
    • Replicability : Detailed experimental protocols (e.g., solvent purity, instrument calibration) must be included in supplementary materials to ensure reproducibility .
    • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research reporting, including ethical review board approvals and humane endpoint criteria .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.